N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclohexyl group substituted with a methyl and an isopropyl group, making it a tertiary amine due to the nitrogen atom being bonded to three different carbon-containing groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexyl derivative. The cyclohexyl derivative can be synthesized through the hydrogenation of a suitable aromatic precursor, followed by alkylation to introduce the isopropyl and methyl groups. The final step involves the reaction of the cyclohexyl derivative with diethylamine under controlled conditions to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with receptors or enzymes, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine
- N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-1-amine
Uniqueness
N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the diethylamine group. This combination of structural features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90114-78-6 |
---|---|
Molecular Formula |
C16H33NO |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
N,N-diethyl-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyethanamine |
InChI |
InChI=1S/C16H33NO/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4/h13-16H,6-12H2,1-5H3 |
InChI Key |
NLVDLPMXILVYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.